

The Molecular Architecture and Strategic Importance

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Compound of Interest

Compound Name: *N*-hydroxy-1-hydrazinecarboxamide
CAS No.: 21520-79-6
Cat. No.: B1595866

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N-hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6) is an organic compound whose structure incorporates both a hydrazine core and a hydroxamic acid functional group.[1] This unique combination imparts a rich chemical reactivity, making it a highly valuable, albeit specialized, starting material in organic synthesis.

Its strategic importance in drug development can be attributed to two primary features:

- **The Hydrazine Moiety:** Hydrazines and their derivatives are foundational precursors for a vast range of heterocyclic compounds, which form the scaffold of many pharmaceuticals.[2][3][4] The nucleophilic nature of the hydrazine nitrogens allows for facile reaction with electrophilic partners to construct rings such as pyrazoles, triazoles, and thiadiazoles.[5][6][7]
- **The Hydroxamic Acid Group (-C(=O)NHOH):** This functional group is a classic "zinc-binding group" (ZBG). It acts as a powerful bidentate chelator for the Zn²⁺ ion present in the active site of many metalloenzymes.[8] This property is the cornerstone of its application in designing inhibitors for enzymes like histone deacetylases (HDACs), which are critical targets in oncology.[9][10][11]

It is crucial to distinguish **N-hydroxy-1-hydrazinecarboxamide** from its close structural relatives, Semicarbazide (hydrazinecarboxamide)[12] and Hydroxyurea.[13][14] While all are small, nitrogen-rich molecules, the specific combination of the hydrazine and hydroxamic acid in the target molecule defines its unique synthetic utility.

Physicochemical Characteristics

Comprehensive experimental data for **N-hydroxy-1-hydrazinecarboxamide** is not widely published. However, its key properties can be summarized and inferred from its structure and available data.

Table 1: Physicochemical Properties of **N-hydroxy-1-hydrazinecarboxamide**

Property	Value / Information	Source
IUPAC Name	N-hydroxy-1-hydrazinecarboxamide	-
CAS Number	21520-79-6	[1]
Molecular Formula	CH ₅ N ₃ O ₂	[1]
Molecular Weight	91.07 g/mol	[1]
Predicted Topology	Polar Surface Area: 73.7 Å ²	[15]
Predicted H-Bonding	Donor Count: 4; Acceptor Count: 3	[15]
Appearance	Solid (Predicted)	-
Solubility	Expected to be soluble in polar solvents (e.g., water, ethanol, DMSO) due to extensive hydrogen bonding capabilities.	Inferred

*Data inferred from the closely related derivative N-Hydroxy-2-(1-methylethylidene)hydrazinecarboxamide.

Synthetic Strategy and Methodologies

The synthesis of **N-hydroxy-1-hydrazinecarboxamide** is not commonly documented. However, a robust synthetic route can be designed based on established principles of organic chemistry, specifically the reaction of a hydrazine with an activated carbonyl compound.

Proposed Synthetic Protocol

A logical approach involves the nucleophilic attack of hydrazine on an activated N-hydroxycarbamate derivative, such as an ethyl or Boc-protected variant.

Experimental Protocol: Conceptual Synthesis of **N-hydroxy-1-hydrazinecarboxamide**

Disclaimer: This is a conceptual protocol derived from established chemical principles. It requires laboratory optimization and must be performed with all appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

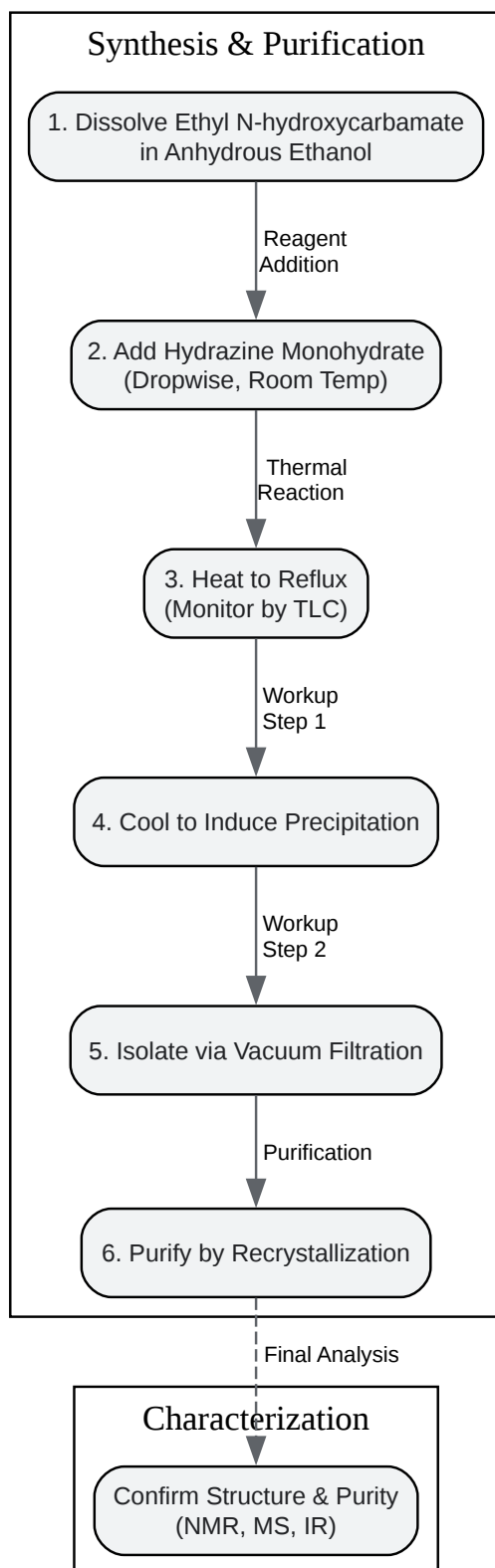
- Hydrazine monohydrate
- Ethyl N-hydroxycarbamate (or a suitable alternative)
- Anhydrous Ethanol (reaction solvent)
- Standard laboratory glassware for reflux and filtration
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve Ethyl N-hydroxycarbamate (1.0 eq) in anhydrous ethanol.
- **Nucleophilic Addition:** While stirring the solution at room temperature, add hydrazine monohydrate (1.1 eq) dropwise. **Causality Note:** The slight excess of hydrazine ensures complete consumption of the limiting reagent. Dropwise addition helps control the initial exotherm of the reaction.

- **Reaction Drive:** Heat the mixture to a gentle reflux (approx. 78 °C for ethanol) for 2-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). **Causality Note:** Heating provides the necessary activation energy to drive the substitution reaction to completion.
- **Product Isolation:** Upon completion, cool the reaction vessel first to room temperature and then in an ice bath to induce precipitation of the product.
- **Purification:** Collect the solid precipitate via vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
- **Characterization:** The identity and purity of the synthesized **N-hydroxy-1-hydrazinecarboxamide** should be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Visualization of Synthetic Workflow



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Caption: Conceptual workflow for the synthesis and purification of **N-hydroxy-1-hydrazinecarboxamide**.

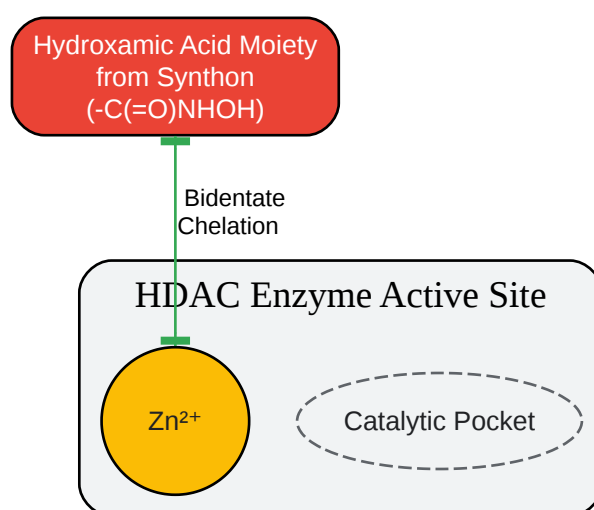
Core Applications in Drug Discovery

The true value of **N-hydroxy-1-hydrazinecarboxamide** lies in its application as a versatile building block for molecules with therapeutic potential.

The Hydroxamic Acid Moiety as an HDAC Inhibitor Pharmacophore

Histone Deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. Their overactivity is linked to the progression of many cancers, making them a prime therapeutic target.[10] A key mechanistic feature of HDACs is a Zn^{2+} ion in the enzyme's active site, which is essential for catalysis.

The N-hydroxyamide (hydroxamic acid) group is a premier zinc-binding pharmacophore. It coordinates with the zinc ion in a bidentate fashion, effectively blocking the active site and inhibiting the enzyme's function.[8] **N-hydroxy-1-hydrazinecarboxamide** provides this critical functionality, ready to be incorporated into larger molecular scaffolds that provide selectivity and cell permeability. Many potent, clinically investigated HDAC inhibitors are built upon this principle.[9][11][16]



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Caption: Zinc chelation in the HDAC active site by a hydroxamic acid-based inhibitor.

A Precursor for Bioactive Heterocycles and Hydrazones

The hydrazine component of the molecule is a powerful tool for constructing complex molecular architectures. Hydrazide-hydrazone derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

The synthesis of these derivatives is typically straightforward, involving the condensation of the hydrazine (or in this case, the N-hydroxy-hydrazinecarboxamide) with various aldehydes or ketones.[\[21\]](#)[\[22\]](#) This modular approach allows for the rapid generation of large libraries of compounds for biological screening. Furthermore, the hydrazine functionality is a key reactant in cyclization reactions to form stable five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Conclusion and Future Directions

N-hydroxy-1-hydrazinecarboxamide stands as a potent and versatile, though under-documented, intermediate in the field of medicinal chemistry. Its dual functionality—a reactive hydrazine for scaffold construction and a powerful hydroxamic acid for metalloenzyme inhibition—makes it an invaluable tool for drug discovery professionals. The principles outlined in this guide demonstrate its utility in creating libraries of hydrazone derivatives and, more significantly, in the rational design of targeted therapeutics like HDAC inhibitors.

Future research should focus on the further exploration of this synthon in combinatorial chemistry to generate novel heterocyclic systems. Investigating its reactivity with a broader range of electrophiles could unlock new scaffolds for drug development, reinforcing the pivotal role of such foundational building blocks in the ongoing quest for new and more effective medicines.

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